

# An In-depth Technical Guide to 2-Bromo-5-methoxypyridine

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## Compound of Interest

Compound Name: 2-Bromo-5-methoxypyridine

Cat. No.: B047582

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **2-Bromo-5-methoxypyridine**, a key intermediate in organic synthesis. It includes its core chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow, designed for professionals in research and development.

## Core Chemical Properties

**2-Bromo-5-methoxypyridine** is a versatile chemical compound utilized in pharmaceutical and agrochemical research.<sup>[1]</sup> Its structure, featuring a bromine atom and a methoxy group on a pyridine ring, makes it a valuable intermediate for synthesizing a variety of bioactive molecules.<sup>[1][2]</sup>

## Quantitative Data Summary

The essential physicochemical properties of **2-Bromo-5-methoxypyridine** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO[1][3][4][5]
Molecular Weight	188.02 g/mol [1][3][4][5]
CAS Number	105170-27-2[1][3][4]
Appearance	White to almost white powder to lump[1]
Melting Point	22 °C[1]
Boiling Point	78 °C at 0.6 mmHg[1]

## Experimental Protocol: Synthesis of 2-Bromo-5-methoxypyridine

This section details a common and effective laboratory procedure for the synthesis of **2-Bromo-5-methoxypyridine** starting from 2-Amino-5-methoxypyridine. This method is a variation of the Sandmeyer reaction.

Materials:

- 2-Amino-5-methoxypyridine (14.8 g)
- 60% Hydrobromic acid (150 ml)
- Bromine (47.47 g)
- Sodium nitrite (20.53 g)
- Sodium hydroxide (120 g)
- Deionized water
- Diethyl ether
- Anhydrous sodium sulfate
- Dichloromethane

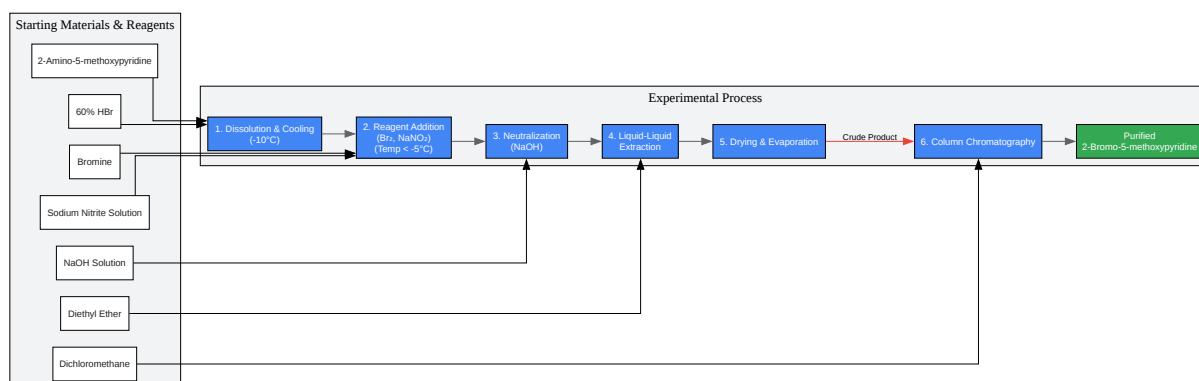
- Silica gel for column chromatography

Procedure:[3]

- **Diazotization:** Dissolve 2-Amino-5-methoxypyridine (14.8 g) in 60% hydrobromic acid (150 ml) in a suitable reaction vessel. Cool the stirred solution to -10°C using an appropriate cooling bath.
- **Bromination:** Slowly add bromine (47.47 g) dropwise to the cooled solution. Maintain stirring throughout the addition.
- **Reaction:** Prepare a solution of sodium nitrite (20.53 g) in water (40 ml). Add this solution dropwise to the yellow suspension formed in the previous step. It is critical to maintain the reaction temperature below -5°C during this addition.
- **Warming and Neutralization:** Allow the reaction mixture to stir and warm to room temperature. After 30 minutes, cool the mixture back down to 0°C. Slowly and carefully add a solution of sodium hydroxide (120 g) in water (100 ml) to neutralize the acid.
- **Extraction:** Transfer the mixture to a separatory funnel and perform a thorough extraction with diethyl ether. Combine all the organic extracts.
- **Drying and Concentration:** Dry the combined ether extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by evaporation under reduced pressure.
- **Purification:** The resulting residue (a yellow oil) is purified by column chromatography on silica gel, using dichloromethane as the eluent. This yields the final product, **2-bromo-5-methoxypyridine**. The product can be further purified by distillation under reduced pressure (boiling point: 76-78°C at 0.6 torr).

## Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above, from starting materials to the final purified product.



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## References

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